2,6-Diacetylpyridine
Overview
Description
2,6-Diacetylpyridine is an organic compound with the chemical formula C₉H₉NO₂. It is a white solid that is soluble in organic solvents and is a disubstituted pyridine. This compound is primarily used as a precursor to ligands in coordination chemistry .
Mechanism of Action
Target of Action
2,6-Diacetylpyridine is an organic compound that is a precursor to ligands in coordination chemistry . It is a disubstituted pyridine and is a popular starting material for ligands, often via template reactions . The diiminopyridine (DIP) class of ligands can be formed from this compound through Schiff base condensation with substituted anilines . These ligands have been the focus of much interest due to their ability to traverse a wide range of oxidation states .
Mode of Action
The mode of action of this compound is primarily through its role as a precursor to ligands in coordination chemistry . It forms the diiminopyridine class of ligands through Schiff base condensation with substituted anilines . These ligands can traverse a wide range of oxidation states, which makes them particularly useful in various chemical reactions .
Biochemical Pathways
The synthesis of this compound begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid . This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation . The resulting adduct can be decarboxylated to give this compound .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents, such as dichloromethane, ethyl acetate, methanol, and dimethyl sulfoxide, but is only slightly soluble in water .
Result of Action
The primary result of the action of this compound is the formation of ligands that can traverse a wide range of oxidation states . These ligands are used in coordination chemistry and have various applications. For example, they have been used in the synthesis of iron and cobalt bis(imino)pyridyl complexes, which are catalysts for ethylene oligomerization .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is a white solid that sublimes at temperatures between 110 to 130 °C . It is soluble in most organic solvents but only slightly soluble in water . Therefore, the choice of solvent can significantly impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,6-Diacetylpyridine is a popular starting material for ligands in coordination chemistry, often via template reactions . The diiminopyridine class of ligands can be formed from this compound through Schiff base condensation with substituted anilines . These ligands have been the focus of much interest due to their ability to traverse a wide range of oxidation states .
Cellular Effects
Complexes derived from this compound have shown significant cytotoxicity against human bladder cancer cells (T-24) in studies . These complexes inhibit the activity of topoisomerase I, block the cell cycle in the S phase, and induce apoptosis and autophagy in T-24 cells .
Molecular Mechanism
It is known that it can form complexes that act against cancer cells not only by targeting DNA, but also via multiple mechanisms, including p53-mediated mitochondrial pathway accompanied by the regulation of Bcl-2 family proteins, topoisomerase I-mediated inhibition, and conversion of LC3-I to LC3-II as a marker to assess autophagy activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using potassium permanganate or selenium dioxide . The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation . Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide .
Industrial Production Methods
In industrial settings, this compound can be synthesized by carrying out a Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate using an alkali metal or alkaline earth metal as the alkaline reagent . This method simplifies the experimental operation, reduces the reaction period, saves costs, and improves the yield of the product .
Chemical Reactions Analysis
2,6-Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipicolinic acid.
Reduction: It can be reduced to α,α’-dimethyl-2,6-pyridinedimethanol using sodium borohydride.
Substitution: It can react with hydrochloric acid hydroxylamine to form the corresponding oxime.
Common reagents and conditions used in these reactions include potassium permanganate, selenium dioxide, methylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include dipicolinic acid, α,α’-dimethyl-2,6-pyridinedimethanol, and oximes .
Scientific Research Applications
2,6-Diacetylpyridine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Comparison with Similar Compounds
2,6-Diacetylpyridine can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a single acetyl group attached to the pyridine ring, whereas this compound has two acetyl groups.
2,6-Diformylpyridine: This compound has formyl groups instead of acetyl groups at the 2 and 6 positions of the pyridine ring.
The uniqueness of this compound lies in its ability to form a wide range of ligands in coordination chemistry, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(6-acetylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVGIHGZPLGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150202 | |
Record name | Pyridine-2,6-diacetyl | |
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Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Diacetylpyridine | |
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CAS No. |
1129-30-2 | |
Record name | 2,6-Diacetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-30-2 | |
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Record name | 2,6-Diacetylpyridine | |
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Record name | 1129-30-2 | |
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Record name | Pyridine-2,6-diacetyl | |
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Record name | Pyridine-2,6-diacetyl | |
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Record name | 2,6-DIACETYLPYRIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Diacetylpyridine?
A1: this compound has the molecular formula C9H8NO2 and a molecular weight of 164.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its complexes?
A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Visible spectroscopy to characterize this compound and its metal complexes. These techniques provide valuable information about the compound's structure, bonding, and electronic properties. [, , , , , , ]
Q3: How does this compound typically coordinate with metal ions?
A3: this compound often acts as a precursor to polydentate ligands. After condensation reactions with various hydrazides or amines, it forms Schiff base ligands. These ligands can coordinate to metal ions in different ways, showcasing the versatility of this compound in generating diverse coordination complexes. [, , , , , , , , ]
Q4: What are some common types of ligands formed from this compound and their denticity?
A4: this compound reacts with various reagents to form ligands like bis(aroyl hydrazones), bis(semicarbazones), and bis(thiosemicarbazones). These ligands exhibit different denticities depending on the substituents and reaction conditions. For example, this compound bis(semicarbazone) (DAPSC) commonly acts as a pentadentate ligand. [, , , , , , , ]
Q5: What geometries do metal complexes of this compound derivatives typically adopt?
A5: The coordination geometry around the metal center in this compound derived complexes varies greatly depending on the metal ion, the ligand, and the presence of other coordinating species. Common geometries include distorted octahedral, square planar, pentagonal bipyramidal, and even unusual cases like a pentagonal pyramidal geometry observed in a bismuth complex. [, , , , , , ]
Q6: Can you provide an example of a binuclear complex formed using a this compound-based ligand?
A6: Researchers have synthesized a binuclear zinc complex with this compound bis{N(4)-dimethylthiosemicarbazone}. In this complex, one zinc atom exhibits distorted octahedral six-coordination, while the other displays distorted tetrahedral four-coordination. []
Q7: What are some applications of this compound and its derivatives?
A7: this compound derivatives have shown potential applications in various fields, including:
- Analytical Chemistry: They have been investigated as potential sensors. For instance, this compound coated piezoelectric crystals show sensitivity towards formic acid vapor. []
- Antimicrobial Agents: Some this compound-based metal complexes exhibit antimicrobial activity against various bacterial and fungal strains. [, ]
- Anticancer Agents: Research suggests that certain this compound complexes, like a Zn(II) complex with a modified bis(thiosemicarbazone) ligand, exhibit promising anticancer activity against human bladder cancer cells. []
Q8: Have there been studies investigating the magnetic properties of this compound-based complexes?
A8: Yes, several studies have explored the magnetic properties of this compound complexes. For example, researchers have synthesized cyano-bridged Fe(II)-Mo(III) complexes using this compound bis(acylhydrazone) ligands. These complexes exhibit slow magnetic relaxation behavior, making them promising candidates for single-molecule magnets. []
Q9: How does the structure of the ligand derived from this compound affect the properties of the resulting complex?
A9: The structure of the ligand significantly influences the properties of the metal complex. For instance, the flexibility of bis(aroyl hydrazone) ligands derived from this compound allows for the formation of double-helical complexes. [] Additionally, modifications to the ligand structure, such as the introduction of different substituents, can impact the complex's stability, solubility, and biological activity. [, , ]
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